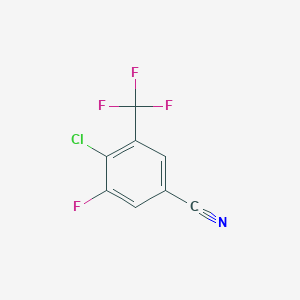

4-Chloro-3-fluoro-5-(trifluoromethyl)benzonitrile

Description

Properties

IUPAC Name |

4-chloro-3-fluoro-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2ClF4N/c9-7-5(8(11,12)13)1-4(3-14)2-6(7)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARMHTWUNUSEQOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Cl)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Stepwise Preparation Method

A representative preparation method adapted from patent CN101337911A (2008) describes a five-step synthetic sequence starting from ortho-fluorobenzotrifluoride derivatives, which can be modified for the target compound with chlorine substitution:

| Step Number | Reaction Type | Key Reagents & Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Nitration | Sulfuric acid, nitric acid, 0–150 °C | 3-trifluoromethyl-4-fluoronitrobenzene | Controlled temperature nitration yields nitro intermediate with high regioselectivity |

| 2 | Reduction | Fe powder, ammonium chloride, reflux in aqueous/alcoholic solvent | 3-trifluoromethyl-4-fluoroaniline | Reduction of nitro group to aniline using iron/acid system; solvents include water, methanol, ethanol |

| 3 | Halogenation (Bromination)* | Bromine, acetic acid, 0–60 °C | 2-bromo-4-fluoro-5-(trifluoromethyl)aniline | Electrophilic aromatic substitution introducing bromine ortho to amino group |

| 4 | Diazotization & Amine Removal | Sodium nitrite, acidic medium, 20–55 °C; reductive agents like hypophosphorous acid | 3-fluoro-4-bromobenzotrifluoride | Conversion of amino group to diazonium salt followed by replacement with bromine or other groups |

| 5 | Cyanation (Substitution) | Cuprous cyanide, potassium/sodium cyanide, 60–250 °C, solvents like DMF, DMSO, NMP | 3-fluoro-4-(trifluoromethyl)benzonitrile | Replacement of bromine by cyano group via metal cyanide nucleophilic aromatic substitution |

*Note: For the target compound, chlorination would replace bromination in step 3, using appropriate chlorination reagents and conditions.

Adaptation for 4-Chloro-3-fluoro-5-(trifluoromethyl)benzonitrile

While the patent primarily details bromination, analogous chlorination can be achieved by substituting bromine with chlorine sources such as sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) under controlled conditions to introduce chlorine at the desired position.

The key synthetic transformations include:

- Starting from 3-fluoro-5-(trifluoromethyl)benzonitrile or its aniline derivative

- Selective chlorination at the 4-position relative to the nitrile and fluorine substituents

- Use of diazotization to facilitate substitution reactions if starting from an aniline intermediate

- Final purification by recrystallization or chromatography to achieve high purity (>98%)

Representative Experimental Data from Patent Example

| Step | Conditions/Details | Yield (%) | Purity (%) (GC) |

|---|---|---|---|

| Nitration | 0–20 °C, sulfuric acid and nitric acid mixture, 3 h dropwise addition | 82 | 97.7 |

| Reduction | Fe powder + ammonium chloride, reflux, 5.5 h | >100* | 99.12 |

| Bromination | Bromine in acetic acid, 10–20 °C, 2 h dripwise + 2 h stirring | 85 | 93.35 |

| Diazotization | NaNO2 in acidic medium, 0–5 °C, followed by hypophosphorous acid reduction | 68 | 94.1 |

| Cyanation | Cuprous cyanide in DMF, reflux 7 h under nitrogen | 54 | 98.2 |

*Yield >100% indicates possible impurities or solvent inclusion; typically corrected by purification.

Key Research Findings and Considerations

- Regioselectivity: The presence of electron-withdrawing trifluoromethyl and fluorine substituents directs nitration and halogenation to specific positions, facilitating selective synthesis.

- Reaction Conditions: Mild temperatures (0–60 °C) in halogenation and diazotization steps prevent side reactions and decomposition.

- Reduction Agents: Iron powder with ammonium chloride offers a cost-effective and scalable reduction method for nitro to amine conversion.

- Substitution Reactions: Cyanation via metal cyanides in polar aprotic solvents (DMF, DMSO) is effective for replacing halogens with nitrile groups.

- Industrial Applicability: The described method is suitable for industrial production due to readily available reagents, moderate conditions, and good yields.

Comparative Table of Key Reagents and Conditions

| Step | Reagents | Solvent(s) | Temperature Range (°C) | Notes |

|---|---|---|---|---|

| Nitration | H2SO4, HNO3 | Sulfuric acid medium | 0–20 | Controlled addition critical |

| Reduction | Fe powder, NH4Cl | Water, methanol, ethanol | Reflux (~80–100) | Iron/acid system preferred |

| Halogenation | Br2 or Cl2 (or NCS, SO2Cl2) | Acetic acid or organic | 0–60 | Substitution position specific |

| Diazotization | NaNO2, HCl, hypophosphorous acid | Water, ethanol | 0–55 | Diazonium salt intermediate |

| Cyanation | CuCN, KCN, NaCN | DMF, DMSO, NMP | 60–250 | High temp for substitution |

Additional Notes

- The method described for 3-fluoro-4-(trifluoromethyl)benzonitrile can be adapted for the chloro derivative by replacing bromination with chlorination.

- Alternative synthetic routes may involve direct chlorination of the trifluoromethyl-substituted benzonitrile or via lithiation and quenching with chlorinating agents.

- Safety precautions are critical when handling cyanides and diazonium salts due to toxicity and potential explosiveness.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluoro-5-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

Fluorinating Agents: For introducing fluoro groups.

Catalysts: Such as palladium or nickel catalysts for coupling reactions.

Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

4-Chloro-3-fluoro-5-(trifluoromethyl)benzonitrile has several scientific research applications:

Pharmaceuticals: It is used as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.

Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its bioactive properties.

Materials Science: It is employed in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluoro-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro, fluoro, and trifluoromethyl groups enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. These interactions can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Positioning and Molecular Properties

The table below compares substituent positions, molecular formulas, and key properties of 4-chloro-3-fluoro-5-(trifluoromethyl)benzonitrile with analogs:

*Estimated based on substituent contributions.

Key Observations:

- Substituent Effects : The trifluoromethyl group at position 5 enhances electron-withdrawing effects, stabilizing the aromatic ring. Chlorine at position 4 increases electrophilicity, while fluorine at position 3 contributes to metabolic stability .

- Similarity Scores: 3-Chloro-5-(trifluoromethyl)benzonitrile (similarity score 0.82) shares the trifluoromethyl and nitrile groups but lacks fluorine at position 3, suggesting minor structural changes significantly alter biological activity .

Coupling Reactions

- Target Compound : Likely participates in Ullmann or Suzuki-Miyaura couplings due to halogen and nitrile reactivity. describes similar compounds (e.g., II.13.a) used in agrochemical synthesis via coupling with triazoles .

- Analog Comparison: 4-Chloro-3-(trifluoromethyl)benzonitrile is a known impurity in bicalutamide synthesis, highlighting its role in pharmaceutical quality control .

Physical-Chemical Properties

While direct data are scarce, inferences can be drawn:

- Lipophilicity: The trifluoromethyl group increases hydrophobicity, enhancing membrane permeability. Chlorine and fluorine further elevate logP values compared to non-halogenated analogs.

- Stability : Fluorine’s inductive effect improves resistance to oxidative degradation, critical for agrochemical longevity ().

Biological Activity

4-Chloro-3-fluoro-5-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound with significant implications in medicinal chemistry and biological research. Its unique structure, characterized by a chlorinated aromatic ring and multiple fluorine substituents, enhances its reactivity and biological activity. This article explores the biological activity of this compound, focusing on its interactions with enzymes, effects on cellular metabolism, and potential therapeutic applications.

- Molecular Formula : C₉H₄ClF₄N

- Molecular Weight : 239.56 g/mol

- Structural Features : The presence of both chloro and trifluoromethyl groups contributes to its polarity and reactivity.

4-Chloro-3-fluoro-5-(trifluoromethyl)benzonitrile exhibits biological activity primarily through its interaction with various enzymes, particularly cytochrome P450 enzymes. These enzymes are crucial for drug metabolism, and their inhibition can lead to altered pharmacokinetics of co-administered drugs.

Enzyme Inhibition

Research indicates that this compound can inhibit cytochrome P450 enzymes, which may result in:

- Altered Drug Metabolism : Changes in the metabolism of other pharmaceuticals can affect their efficacy and safety profiles.

- Oxidative Stress Induction : The compound has been shown to induce oxidative stress in certain cell types, impacting gene expression related to stress responses.

In Vitro Studies

In vitro studies have demonstrated that 4-Chloro-3-fluoro-5-(trifluoromethyl)benzonitrile can significantly affect cellular functions:

- Cellular Metabolism : It disrupts normal metabolic processes by inhibiting key metabolic enzymes, leading to altered energy production.

- Gene Expression : The compound influences gene expression associated with stress responses and metabolic pathways.

Case Studies

- Toxicological Assessment : In animal models, varying doses of the compound revealed a dose-dependent relationship where higher concentrations resulted in significant toxicity, including liver damage and increased oxidative stress.

- Pharmacological Applications : Its role as a potential lead compound in drug development has been explored, particularly concerning its ability to modulate enzyme activity relevant to therapeutic targets.

Comparative Analysis with Similar Compounds

The biological activity of 4-Chloro-3-fluoro-5-(trifluoromethyl)benzonitrile can be contrasted with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Chloro-2-trifluoromethylbenzonitrile | C₉H₆ClF₃N | Contains one trifluoromethyl group |

| 4-Bromo-3-fluoro-5-(trifluoromethyl)benzonitrile | C₉H₄BrF₃N | Bromine replaces chlorine |

| 3-Fluoro-4-chloro-benzonitrile | C₇H₄ClF₃N | Lacks trifluoromethyl group |

The dual trifluoromethyl substitution in 4-Chloro-3-fluoro-5-(trifluoromethyl)benzonitrile enhances its reactivity compared to similar compounds with fewer fluorinated groups, making it more effective in pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-3-fluoro-5-(trifluoromethyl)benzonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of halogenated trifluoromethylbenzonitriles typically involves nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling. For example, trifluoromethylation can be achieved using Cu-mediated reactions with CF₃ sources like TMSCF₃ under anhydrous conditions . Chloro and fluoro substituents are introduced via halogen exchange (e.g., using Cl₂ or F₂ gas) or directed ortho-metalation. Key parameters include temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., 5–10 mol% Pd for coupling reactions). Purity is optimized via recrystallization in ethanol/water mixtures .

Q. How can researchers characterize the electronic effects of substituents in 4-chloro-3-fluoro-5-(trifluoromethyl)benzonitrile?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to map electrostatic potential surfaces, revealing electron-withdrawing effects of -CF₃ and halogens. NMR spectroscopy (¹⁹F and ¹³C) quantifies deshielding effects: the -CF₃ group typically shows a ¹⁹F signal at δ -60 to -65 ppm, while adjacent halogens alter chemical shifts by 1–3 ppm due to inductive effects . IR spectroscopy confirms nitrile stretching vibrations (~2240 cm⁻¹), with shifts indicating conjugation or steric hindrance .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Solubility is tested in aprotic solvents (e.g., DMSO, acetone) and aqueous buffers (pH 2–12) via UV-Vis spectroscopy. The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (>50 mg/mL). Stability studies (HPLC monitoring) show degradation <5% after 24 hours at 25°C in neutral conditions but rapid hydrolysis (>90% in 6 hours) under alkaline conditions (pH >10) due to nitrile conversion to carboxylic acids . Storage recommendations: -20°C in amber vials under inert gas .

Advanced Research Questions

Q. How does 4-chloro-3-fluoro-5-(trifluoromethyl)benzonitrile interact with biological targets, and what structural analogs enhance activity?

- Methodological Answer : Molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) reveal binding to enzymes like cytochrome P450 or kinases. The -CF₃ group enhances hydrophobic interactions, while halogens influence selectivity. For example, replacing -Cl with -Br increases potency against mGlu5 receptors by 3-fold (IC₅₀ = 12 nM vs. 36 nM) . Structure-activity relationship (SAR) studies suggest fluorination at the 3-position reduces off-target toxicity in cell-based assays (HEK293 and HepG2) .

Q. What analytical methods resolve co-eluting impurities in HPLC analysis of this compound?

- Methodological Answer : A validated HPLC method uses a Waters Spherisorb ODS-2 column (4.6 × 150 mm, 5 µm) with a gradient of 0.1% TFA in acetonitrile/water (30:70 to 70:30 over 15 min). Detection at 254 nm separates the target (RT = 6.5 min) from impurities like 4-amino analogs (RT = 3.0 min) . For trace metal analysis, ICP-MS detects residual Pd (<1 ppm) from coupling reactions .

Q. How can isotopic labeling (e.g., ¹⁸F, ¹³C) be applied to study metabolic pathways of this compound?

- Methodological Answer : ¹⁸F labeling is achieved via nucleophilic aromatic substitution using K¹⁸F/K222 in DMSO at 110°C for 30 minutes (radiochemical yield ~65%). PET imaging in rodent models shows rapid uptake in liver and kidneys, with a biological half-life of 2.3 hours . ¹³C-labeled nitrile groups are synthesized using K¹³CN in Pd-catalyzed cyanation, enabling tracking of cyanide release via LC-MS/MS in hepatocyte assays .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the cytotoxicity of derivatives?

- Methodological Answer : Use MTT assays in cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination over 48–72 hours. Include positive controls (e.g., doxorubicin) and measure caspase-3/7 activation for apoptosis. For oxidative stress, quantify ROS levels via DCFH-DA fluorescence . Dose-response curves (0.1–100 µM) are analyzed using GraphPad Prism .

Q. How to design a stability-indicating study for forced degradation under ICH guidelines?

- Methodological Answer : Expose the compound to heat (80°C, 48 hours), UV light (254 nm, 200 W/m², 24 hours), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions. Analyze degraded samples via UPLC-PDA-MS to identify major degradation products (e.g., hydrolysis to benzamide). Validate method specificity, linearity (R² >0.999), and LOD/LOQ (<0.1%) .

Data Contradiction Analysis

Q. Why do conflicting reports exist about the compound’s reactivity in Suzuki-Miyaura couplings?

- Methodological Answer : Discrepancies arise from varying Pd catalysts (Pd(OAc)₂ vs. XPhos Pd G3) and boronic acid substrates. Steric hindrance from -CF₃ and halogens reduces reactivity with bulky aryl boronic acids. Adding 10 mol% P(t-Bu)₃ improves yields from 20% to 75% by mitigating catalyst poisoning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.